An In-depth Technical Guide on the Chemical Properties and Reactivity of Sodium 2-Cyanobenzene-1-sulfinate
An In-depth Technical Guide on the Chemical Properties and Reactivity of Sodium 2-Cyanobenzene-1-sulfinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 2-cyanobenzene-1-sulfinate, a versatile small molecule scaffold, holds significant potential in various fields of chemical research and drug development.[1] Its unique structure, featuring both a nucleophilic sulfinate group and an electron-withdrawing cyano group on an aromatic ring, imparts a distinct reactivity profile. This guide provides a comprehensive overview of the known chemical properties and reactivity of this compound, drawing upon available data and the well-established chemistry of arylsulfinates. Experimental protocols and safety considerations are also detailed to facilitate its effective and safe utilization in the laboratory.
Chemical and Physical Properties
While specific experimental data for sodium 2-cyanobenzene-1-sulfinate is not extensively published in peer-reviewed literature, its fundamental properties can be summarized from supplier information and general chemical principles.
| Property | Value | Source |
| CAS Number | 1616974-35-6 | [1][2][3] |
| Molecular Formula | C₇H₄NNaO₂S | [1][4] |
| Molecular Weight | 189.17 g/mol | [1][4] |
| Appearance | White to off-white solid (presumed) | General knowledge of sodium salts |
| Solubility | Expected to be soluble in water and polar organic solvents. | General knowledge of sodium salts |
| Purity | Typically available at ≥95% | [1] |
Spectral Data:
Detailed spectral data such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for sodium 2-cyanobenzene-1-sulfinate are often available from commercial suppliers upon request.[2] Based on the structure, the following characteristic signals can be anticipated:
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¹H NMR: Aromatic protons in the range of 7.0-8.0 ppm, showing complex splitting patterns due to the ortho- and meta-couplings.
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¹³C NMR: Aromatic carbons, a quaternary carbon attached to the cyano group, and a quaternary carbon attached to the sulfinate group. The cyano carbon would appear in the characteristic region for nitriles (around 115-125 ppm).
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IR Spectroscopy: Characteristic peaks for the C≡N stretch (around 2220-2240 cm⁻¹), S=O stretching vibrations of the sulfinate group (around 1050-1100 cm⁻¹), and aromatic C-H and C=C stretching vibrations.
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Mass Spectrometry: A molecular ion peak corresponding to the sodium salt or the corresponding sulfinic acid after ionization.
Reactivity
The reactivity of sodium 2-cyanobenzene-1-sulfinate is governed by the interplay of the sulfinate anion and the electron-withdrawing cyano group. The sulfinate group can act as a nucleophile, an electrophile precursor, or a source of sulfonyl radicals, making it a versatile building block in organic synthesis.[5][6]
Nucleophilic Reactivity
The sulfinate anion is a soft nucleophile and can react with various electrophiles at the sulfur or oxygen atom. The ortho-cyano group, being strongly electron-withdrawing, is expected to decrease the nucleophilicity of the sulfinate compared to electron-rich arylsulfinates.
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Caption: Nucleophilic reactions of sodium 2-cyanobenzene-1-sulfinate.
Radical Reactivity
Sodium arylsulfinates are excellent precursors for sulfonyl radicals (RSO₂•) under oxidative conditions.[7] These radicals can participate in a wide range of transformations, including addition to alkenes and alkynes, and C-H functionalization reactions. The presence of the electron-withdrawing cyano group may influence the stability and reactivity of the generated 2-cyanophenylsulfonyl radical.
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Caption: Generation and reactions of 2-cyanophenylsulfonyl radical.
Reactions with Electrophiles and Nucleophiles
The aromatic ring of sodium 2-cyanobenzene-1-sulfinate is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of both the sulfinate and cyano groups. Conversely, the electron deficiency of the ring makes it susceptible to nucleophilic aromatic substitution, particularly at positions activated by the cyano and sulfinate groups.
Experimental Protocols
Synthesis of Sodium 2-Cyanobenzene-1-sulfinate
A general and common method for the synthesis of sodium arylsulfinates involves the reduction of the corresponding sulfonyl chloride.[8]
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References
- 1. cymitquimica.com [cymitquimica.com]
- 2. 1616974-35-6|Sodium 2-cyanobenzene-1-sulfinate|BLD Pharm [bldpharm.com]
- 3. sodium 2-cyanobenzene-1-sulfinate | 1616974-35-6 [sigmaaldrich.com]
- 4. biozol.de [biozol.de]
- 5. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 6. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
